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molecular formula C6H14N2O B1610591 N-(2-aminoethyl)-2-methylpropanamide CAS No. 53673-16-8

N-(2-aminoethyl)-2-methylpropanamide

Cat. No. B1610591
M. Wt: 130.19 g/mol
InChI Key: KMFVUBFMFJOFIN-UHFFFAOYSA-N
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Patent
US05142048

Procedure details

A mixture of ethylenediamine (308 g) and methyl isobutyrate (87.15 g) was stirred at 80° C. for 15 hours. After removal of excess ethylenediamine under reduced pressure, the residue was dissolved in ethyl acetate (100 ml). Insoluble material was filtered off and the filtrate was concentrated and distilled to give N-isobutyrylethylenediamine (84.45 g).
Quantity
308 g
Type
reactant
Reaction Step One
Quantity
87.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](OC)(=[O:9])[CH:6]([CH3:8])[CH3:7]>>[C:5]([NH:3][CH2:2][CH2:1][NH2:4])(=[O:9])[CH:6]([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
308 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
87.15 g
Type
reactant
Smiles
C(C(C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of excess ethylenediamine under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 ml)
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C(C)C)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 84.45 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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